molecular formula C9H11NO3S B14480809 1-Nitro-1-(phenylsulfanyl)propan-2-ol CAS No. 67808-90-6

1-Nitro-1-(phenylsulfanyl)propan-2-ol

Cat. No.: B14480809
CAS No.: 67808-90-6
M. Wt: 213.26 g/mol
InChI Key: DYAFGAZLIRHONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-1-(phenylsulfanyl)propan-2-ol is an organic compound characterized by the presence of a nitro group, a phenylsulfanyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-1-(phenylsulfanyl)propan-2-ol typically involves the nitration of a suitable precursor, followed by the introduction of the phenylsulfanyl group. One common method involves the reaction of 1-phenylsulfanylpropan-2-ol with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-1-(phenylsulfanyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: Formation of 1-nitro-1-(phenylsulfanyl)propan-2-one.

    Reduction: Formation of 1-amino-1-(phenylsulfanyl)propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Nitro-1-(phenylsulfanyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-1-(phenylsulfanyl)propan-2-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

    1-Nitro-2-propanol: Similar in structure but lacks the phenylsulfanyl group.

    2-Nitro-1-phenyl-1-propanol: Similar but with different positioning of the nitro and phenyl groups.

Uniqueness: 1-Nitro-1-(phenylsulfanyl)propan-2-ol is unique due to the presence of both the nitro and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

67808-90-6

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

1-nitro-1-phenylsulfanylpropan-2-ol

InChI

InChI=1S/C9H11NO3S/c1-7(11)9(10(12)13)14-8-5-3-2-4-6-8/h2-7,9,11H,1H3

InChI Key

DYAFGAZLIRHONI-UHFFFAOYSA-N

Canonical SMILES

CC(C([N+](=O)[O-])SC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.